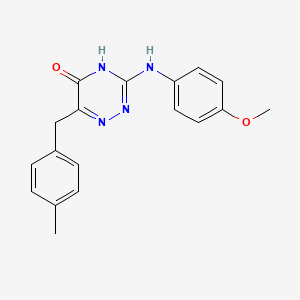

3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

3-((4-Methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic 1,2,4-triazin-5-one derivative characterized by two key substituents:

- 4-Methoxyphenylamino group at position 3, contributing electron-donating properties via the methoxy substituent.

Properties

IUPAC Name |

3-(4-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-3-5-13(6-4-12)11-16-17(23)20-18(22-21-16)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOHGXZTNLPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a derivative of triazine known for its diverse biological activities. Triazine derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.38 g/mol. The structure features a triazine core substituted with a methoxyphenyl and a methylbenzyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains. A study reported that derivatives of 1,2,4-triazole showed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Triazine A | E. coli | 15 |

| Triazine B | S. aureus | 18 |

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

Anticancer Activity

The anticancer potential of triazine derivatives has been widely documented. In vitro studies have shown that certain triazine compounds exhibit cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity Assessment

In a study evaluating the cytotoxicity of several triazine derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, it was found that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 . The target compound's activity remains to be quantified in similar assays.

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic use due to their ability to neutralize free radicals. The DPPH radical scavenging method is commonly employed to assess antioxidant activity. Preliminary results suggest that related compounds show antioxidant activities significantly higher than ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| Triazine C | 90 |

| Target Compound | TBD |

The biological activity of triazine compounds is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of electron-donating groups (like methoxy) enhances their nucleophilicity, facilitating interactions with targets involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial and Antifungal Triazinone Derivatives

Key Compounds:

- Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and potent biofilm inhibition (87.4% for E. coli) due to the para-fluoro substituent .

- Compound 20a (ethylideneamino analog): Shows selectivity against S. typhi (MIC 7.81 μg/mL) and antifungal activity against A. flavus (MIC 15.62 μg/mL) .

Comparison with Target Compound:

| Property | Target Compound | Compound 20b |

|---|---|---|

| Substituents | 4-Methylbenzyl, 4-methoxyphenyl | 4-Fluorobenzylidene, trifluoromethyl |

| Antibacterial Activity | Not reported | MIC 3.90 μg/mL (broad-spectrum) |

| Biofilm Inhibition | Not reported | 87.4% (E. coli) |

| Antifungal Activity | Not reported | Moderate (IR 43–82%) |

The target compound’s methoxy group may reduce antibacterial potency compared to 20b’s electron-withdrawing fluoro group, which enhances membrane disruption .

Anticancer Triazinones

Key Compounds:

- Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Demonstrates cytotoxicity against cancer cell lines due to the thienylvinyl group, which enhances π-π stacking with DNA .

- Compound 18 (thiadiazolo-triazinone fused derivative): Exhibits improved solubility and target binding via the thiadiazole ring .

Comparison with Target Compound:

| Property | Target Compound | Compound 12 |

|---|---|---|

| Substituents | 4-Methylbenzyl, methoxyphenyl | Thienylvinyl, hydroxypropylthio |

| Bioactivity | Not reported | Cytotoxic (IC₅₀ < 10 μM) |

| Structural Complexity | Simple triazinone core | Fused thiadiazole ring |

Herbicidal Triazinones

Key Compounds:

- Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one): A commercial herbicide inhibiting photosynthesis (PSII). Its tert-butyl and methylthio groups confer soil persistence and selectivity .

- Isomethiozin (6-tert-butyl-4-isobutylideneamino-3-methylthio analog): Modified to resist degradation, enhancing herbicidal longevity .

Comparison with Target Compound:

| Property | Target Compound | Metribuzin |

|---|---|---|

| Substituents | 4-Methylbenzyl, methoxyphenyl | tert-Butyl, methylthio |

| Mode of Action | Unknown | PSII inhibition |

| Application | Potential antimicrobial | Herbicidal |

The target compound’s bulky 4-methylbenzyl group may reduce soil mobility compared to metribuzin’s tert-butyl group, limiting herbicidal utility .

Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.